1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- include:
- 1,4-Benzenediol, 2-(1-methylpropyl)-
- 2-异丁基苯-1,4-二醇
Uniqueness
The uniqueness of 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- lies in its specific chemical structure, which imp
Properties
Molecular Formula |
C18H17F3N2O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[2-(2-methylpropyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H17F3N2O2/c1-10(2)9-23-17(12-7-6-11(24)8-15(12)25)13-4-3-5-14(16(13)22-23)18(19,20)21/h3-8,10,24-25H,9H2,1-2H3 |
InChI Key |
XWMKKIQCFPTPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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